Cas no 3682-02-8 (Isohemiphloin)

Isohemiphloin 化学的及び物理的性質
名前と識別子
-
- Isohemiphloin
- 4H-1-Benzopyran-4-one,8-a-Dglucopyranosyl- 2,3-dihydro-5,7-dihydroxy-2- (4-hydroxyphenyl)-,(2S)-
- (1S)-1,5-Anhydro-1-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo- 3,4-dihydro-2H-chromen-8-yl]-D-glucitol
- (S)-8-beta-D-Glucopyranosyl-4',5,7-trihydroxyflavanone
- 8-Glucopyranosyl-4'
- [ "8-Glucopyranosyl-4'", "5", "7-trihydroxyflavanone" ]
- 3682-02-8
- E87196
- Flavanone, 8-beta-D-glucopyranosyl-4',5,7-trihydroxy-, (S)- (8CI); (2S)-8-beta-D-Glucopyranosyl-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- Flavanone C-Hex
- Apigenin 8-C-β-D-glucopyranoside
- 8-C-Glucosylnaringenin
- (2S)-8-beta-D-Glucopyranosyl-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- (1S)-1,5-anhydro-1-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-8-yl]-D-glucitol
- (S)-8-b-D-Glucopyranosyl-4',5,7-trihydroxyflavanone
- CS-0024347
- DTXSID001347247
- FS-9840
- Q27149573
- HY-N3479
- SCHEMBL7176077
- (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
- CHEBI:80529
- AKOS040761889
- (1S)-1,5-anhydro-1-((2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-8-yl)-D-glucitol
-
- インチ: InChI=1S/C21H22O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-5,13-14,17-19,21-25,27-29H,6-7H2/t13-,14+,17+,18-,19+,21-/m0/s1
- InChIKey: VPQWOQSQAVBHEV-VHLXACGYSA-N
- ほほえんだ: C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
計算された属性
- せいみつぶんしりょう: 434.12100
- どういたいしつりょう: 434.12129689g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 重原子数: 31
- 回転可能化学結合数: 3
- 複雑さ: 638
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 177Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 785.2±60.0 °C at 760 mmHg
- フラッシュポイント: 278.5±26.4 °C
- PSA: 177.14000
- LogP: 0.02480
- じょうきあつ: 0.0±2.9 mmHg at 25°C
Isohemiphloin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Isohemiphloin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4296-5mg |
Isohemiphloin |
3682-02-8 | 5mg |
¥ 4268 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I62040-5mg |
(1S)-1,5-Anhydro-1-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo- 3,4-dihydro-2H-chromen-8-yl]-D-glucitol |
3682-02-8 | ,HPLC≥98% | 5mg |
¥1600.0 | 2023-09-07 | |
TargetMol Chemicals | TN4296-1mg |
Isohemiphloin |
3682-02-8 | 98% | 1mg |
¥ 3150 | 2023-09-15 | |
TargetMol Chemicals | TN4296-5 mg |
Isohemiphloin |
3682-02-8 | 98% | 5mg |
¥ 15,430 | 2023-07-11 | |
A2B Chem LLC | AF82807-5mg |
Isohemiphloin |
3682-02-8 | 5mg |
$244.00 | 2024-04-20 | ||
A2B Chem LLC | AF82807-50mg |
Isohemiphloin |
3682-02-8 | ≥98% | 50mg |
$1094.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4296-1 mg |
Isohemiphloin |
3682-02-8 | 1mg |
¥4035.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4296-1 mg |
Isohemiphloin |
3682-02-8 | 98% | 1mg |
¥ 3,150 | 2023-07-11 | |
A2B Chem LLC | AF82807-20mg |
Isohemiphloin |
3682-02-8 | ≥98% | 20mg |
$510.00 | 2024-04-20 | |
A2B Chem LLC | AF82807-100mg |
Isohemiphloin |
3682-02-8 | ≥98% | 100mg |
$1677.00 | 2024-04-20 |
Isohemiphloin 関連文献
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
6. Book reviews
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Isohemiphloinに関する追加情報
Isohemiphloin and CAS No. 3682-02-8: A Comprehensive Overview of Its Pharmacological Properties, Chemical Structure, and Biomedical Applications
Isohemiphloin, with the CAS No. 3682-02-8, is a naturally occurring flavonoid glycoside that has garnered significant attention in the biomedical research community due to its potential therapeutic applications. This compound, first isolated from the root extract of the medicinal plant Phloiospermum, exhibits a unique chemical structure characterized by a flavone backbone with multiple hydroxyl groups and glycosidic linkages. Recent studies have highlighted its anti-inflammatory, antioxidant, and cytotoxic properties, making it a promising candidate for drug development in various neurodegenerative and oncological disorders.
Isohemiphloin is structurally related to other flavonoid derivatives such as quercetin and kaempferol, but its unique glycosylation pattern contributes to its distinct pharmacological profile. The CAS No. 3682-02-8 compound is primarily composed of a flavone core substituted with multiple hydroxyl groups and a glucoside moiety at the C-3 position. This molecular configuration allows for enhanced solubility and bioavailability, which are critical factors in its therapeutic efficacy. The chemical structure of Isohemiphloin has been extensively studied using mass spectrometry and NMR spectroscopy, providing insights into its metabolic pathways and drug interactions.
Recent pharmacological research has demonstrated that Isohemiphloin exerts its biological effects through multiple molecular targets. One of the key mechanisms involves the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, which are implicated in the pathogenesis of chronic inflammatory diseases. Additionally, Isohemiphloin has been shown to modulate oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. These findings have been corroborated by in vitro studies and in vivo models, underscoring the therapeutic potential of Isohemiphloin in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Furthermore, Isohemiphloin has been investigated for its anti-cancer properties in recent years. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are critical for cell proliferation and survival. Additionally, Isohemiphloin has been found to suppress angiogenesis by targeting VEGF and angiopoietin-2, which are essential for tumor growth and metastasis. These findings have been supported by recent clinical trials and meta-analyses, highlighting the potential of Isohemiphloin as a novel therapeutic agent in oncology.
Despite its promising biomedical applications, the pharmacokinetics and toxicology of Isohemiphloin remain areas of active research. Studies have shown that Isohemiphloin is primarily metabolized in the liver through glucuronidation and sulfation pathways, resulting in the formation of inactive metabolites. The half-life of Isohemiphloin in vivo is relatively short, which necessitates the development of prodrugs or nanocarriers to enhance its bioavailability and targeted delivery. Additionally, toxicological studies have indicated that Isohemiphloin is generally well-tolerated at low concentrations, but higher doses may lead to liver toxicity and kidney damage, warranting further investigation into its safety profile.
In conclusion, Isohemiphloin, with its CAS No. 3682-02-8, represents a promising candidate for the development of novel therapeutics in biomedical research. Its unique chemical structure and diverse pharmacological activities make it a valuable compound for drug discovery and targeted therapy. Further clinical studies and preclinical trials are needed to fully elucidate its therapeutic potential and safety profile, paving the way for its potential application in the treatment of chronic diseases and oncological conditions.
3682-02-8 (Isohemiphloin) 関連製品
- 56486-94-3((+)-Norartocarpanone)
- 80604-16-6(2',5,6',7-Tetrahydroxyflavanone)
- 18422-83-8((2R,3R)-2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one)
- 80366-15-0(3,5,7,2',6'-Pentahydroxyflavanone)
- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)
- 1566252-90-1(1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid)
- 2613385-10-5(2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride)
- 59448-25-8((2,2'-Bipyridine)diiodonickel)
- 1797570-71-8(N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide)
- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)
